Glidobactin B

Description

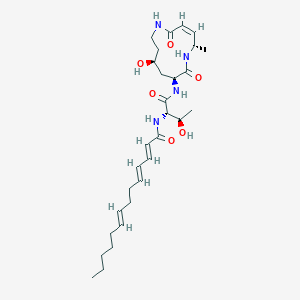

Structure

2D Structure

3D Structure

Properties

CAS No. |

108351-51-5 |

|---|---|

Molecular Formula |

C29H46N4O6 |

Molecular Weight |

546.7 g/mol |

IUPAC Name |

(2E,4E,8E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]tetradeca-2,4,8-trienamide |

InChI |

InChI=1S/C29H46N4O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(37)33-27(22(3)34)29(39)32-24-20-23(35)18-19-30-25(36)17-16-21(2)31-28(24)38/h8-9,12-17,21-24,27,34-35H,4-7,10-11,18-20H2,1-3H3,(H,30,36)(H,31,38)(H,32,39)(H,33,37)/b9-8+,13-12+,15-14+,17-16-/t21-,22+,23-,24-,27-/m0/s1 |

InChI Key |

AZHZGGIJCMPFMJ-AECIEKQISA-N |

Isomeric SMILES |

CCCCC/C=C/CC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)C)O |

Canonical SMILES |

CCCCCC=CCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O |

Synonyms |

glidobactin B |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Glidobactin B: A Technical Guide to its Discovery, Source, and Biological Significance

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Glidobactin B, a potent antitumor and antifungal agent. Tailored for researchers, scientists, and drug development professionals, this document delves into the core scientific data, experimental protocols, and the biological pathways associated with this promising natural product.

Discovery and Source Organism

This compound was first identified as part of a complex of related compounds, the glidobactins, isolated from the cultured broth of a gliding bacterium.[1] This bacterium was initially classified as Polyangium brachysporum sp. nov. No. K481-B101, a microorganism sourced from a soil sample in Greece.[2] Subsequent phylogenetic analysis of its 16S rRNA gene sequence led to its reclassification into the order Burkholderiales.[2] The complete genome of this glidobactin-producing strain, DSM 7029, has since been sequenced, providing valuable insights into the biosynthesis of these complex molecules.[3][4]

The glidobactin biosynthetic gene cluster (BGC) has also been identified in other bacteria, including the entomopathogenic bacterium Photorhabdus laumondii, although it remains silent under standard laboratory conditions in this organism.[5][6]

Physicochemical Properties and Structure

This compound is a cyclic peptide that shares a common tripeptide nucleus with its congeners, Glidobactin A and C.[1] The core structure consists of L-threonine, the non-proteinogenic amino acid 4(S)-amino-2(E)-pentenoic acid, and erythro-4-hydroxy-L-lysine. The variation among the glidobactins arises from the different α,β,γ,δ-unsaturated fatty acid moieties attached to this core.

| Property | Value |

| Molecular Formula | C29H46N4O6[7] |

| Appearance | Colorless needles |

| Solubility | Soluble in methanol, ethanol, and DMSO; sparingly soluble in water |

The detailed structure of this compound was elucidated through a combination of chemical and enzymatic degradation, along with extensive spectroscopic analyses, including mass spectrometry and nuclear magnetic resonance (NMR).

Experimental Protocols

Fermentation and Production

The production of glidobactins is achieved through submerged fermentation of the source organism, Polyangium brachysporum K481-B101.

Fermentation Medium:

| Component | Concentration (g/L) |

| Soluble Starch | 20.0 |

| Glucose | 10.0 |

| Pharmamedia | 10.0 |

| Meat Extract | 5.0 |

| Yeast Extract | 2.0 |

| CaCO3 | 2.0 |

| pH | 7.2 |

The fermentation is carried out in shake flasks or laboratory fermentors at 30°C for approximately 5 to 7 days with constant agitation.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is a multi-step process designed to separate it from other components and its closely related analogs.

Workflow for this compound Isolation:

Figure 1: General workflow for the isolation and purification of this compound.

The crude mixture of glidobactins is first separated by silica gel column chromatography. Further purification is achieved using Sephadex LH-20 chromatography, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity

This compound exhibits significant biological activity, demonstrating both potent antitumor and broad-spectrum antifungal properties.[1]

Antitumor Activity

Glidobactins have shown the ability to prolong the life span of mice inoculated with P388 leukemia cells.[1] The cytotoxic mechanism of the glidobactin family is attributed to their function as potent and irreversible inhibitors of the proteasome, a key cellular machinery for protein degradation.[5]

Mechanism of Action: Proteasome Inhibition

Figure 2: Simplified signaling pathway of this compound-induced apoptosis via proteasome inhibition.

By inhibiting the chymotrypsin-like activity of the proteasome, this compound disrupts the normal protein degradation process, leading to an accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells.

Antifungal Activity

This compound displays a broad inhibitory activity against a range of fungi and yeasts.[1]

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Candida albicans | 3.13 |

| Saccharomyces cerevisiae | 3.13 |

| Aspergillus niger | 12.5 |

| Cryptococcus neoformans | 6.25 |

| Trichophyton mentagrophytes | 0.78 |

Conclusion

This compound represents a significant natural product with promising therapeutic potential. Its potent antitumor and antifungal activities, coupled with a well-defined mechanism of action, make it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers dedicated to the exploration and development of novel therapeutic agents from natural sources. The detailed methodologies and compiled data herein are intended to facilitate and accelerate future research in this important field.

References

- 1. Glidobactins A, B and C, new antitumor antibiotics. I. Production, isolation, chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reclassification of ' Polyangium brachysporum' DSM 7029 as Schlegelella brevitalea sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complete genome sequence of the glidobactin producing strain [Polyangium] brachysporum DSM 7029 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BGC0000997 [mibig.secondarymetabolites.org]

Glidobactin B: An In-Depth Technical Guide on its Mechanism of Action as a Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glidobactin B, a member of the glidobactin family of natural products, is a potent proteasome inhibitor with significant potential in anticancer drug development. This technical guide provides a comprehensive overview of the molecular mechanism underlying its inhibitory action. This compound acts as a covalent, irreversible inhibitor of the 20S proteasome, primarily targeting the chymotrypsin-like (ChTL) activity of the β5 subunit. This inhibition leads to the accumulation of ubiquitinated proteins, triggering downstream signaling pathways that culminate in cell cycle arrest and apoptosis. This document details the mechanism of action, summarizes key quantitative data for glidobactin analogs, provides detailed experimental protocols, and visualizes the critical pathways and workflows.

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, thereby regulating a plethora of cellular processes including cell cycle progression, signal transduction, and apoptosis. The 20S proteasome, the catalytic core of the UPS, possesses three distinct peptidase activities: chymotrypsin-like (ChTL), trypsin-like (TL), and caspase-like (CL), residing in the β5, β2, and β1 subunits, respectively. Dysregulation of the UPS is implicated in various pathologies, most notably cancer, making the proteasome an attractive target for therapeutic intervention.

Glidobactins are a class of cyclic peptides of bacterial origin that have demonstrated potent antitumor and antifungal activities.[1] this compound, along with its well-studied analog Glidobactin A, belongs to the syrbactin family of proteasome inhibitors.[1][2] These natural products share a common structural scaffold featuring a 12-membered macrolactam ring and an α,β-unsaturated carbonyl group, which is essential for their biological activity.[3]

Mechanism of Action

This compound exerts its inhibitory effect on the proteasome through a covalent and irreversible binding mechanism.[3] The key steps involved in this process are outlined below.

Covalent Modification of the β5 Subunit

The primary molecular target of this compound is the β5 subunit of the 20S proteasome, which is responsible for the ChTL activity. The mechanism of inhibition involves a Michael-type 1,4-addition reaction.[3] The electrophilic α,β-unsaturated carbonyl moiety within the 12-membered ring of this compound acts as a Michael acceptor. This reactive group is attacked by the nucleophilic hydroxyl group of the N-terminal threonine residue (Thr1) in the active site of the β5 subunit.[3][4] This reaction results in the formation of a stable, covalent ether bond between the inhibitor and the proteasome, leading to the irreversible inactivation of the ChTL activity.[3][4] While the primary target is the β5 subunit, some glidobactin analogs have also been shown to inhibit the TL activity of the β2 subunit, albeit to a lesser extent.[3][4] The caspase-like activity of the β1 subunit is generally not affected.[4]

Downstream Cellular Consequences

The inhibition of proteasomal activity by this compound disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins. This accumulation triggers a cascade of downstream signaling events that ultimately induce apoptosis and cell cycle arrest.

-

Apoptosis Induction: The accumulation of pro-apoptotic proteins, which are normally degraded by the proteasome, is a key consequence of this compound treatment. This includes the stabilization of tumor suppressor proteins like p53.[2] The activation of p53 can, in turn, upregulate the expression of pro-apoptotic members of the Bcl-2 family, leading to the activation of the intrinsic apoptotic pathway. Furthermore, proteasome inhibition can affect the NF-κB signaling pathway, which plays a crucial role in cell survival and inflammation. By preventing the degradation of IκB, an inhibitor of NF-κB, this compound can suppress NF-κB activity, thereby promoting apoptosis.[5]

-

Cell Cycle Arrest: Proteasome inhibition disrupts the tightly regulated degradation of cell cycle proteins, such as cyclins and cyclin-dependent kinase inhibitors (CDKIs). The accumulation of CDKIs, like p21 and p27, leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This results in cell cycle arrest, typically at the G1 or G2/M phase, preventing cancer cell proliferation.[6]

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, extensive research on its close analog, Glidobactin A, and other related compounds provides valuable insights into its potency.

Proteasome Inhibitory Activity

The inhibitory activity of glidobactins is typically quantified by their half-maximal inhibitory concentration (IC50) against the ChTL activity of the proteasome.

| Compound | Proteasome Source | ChTL Activity IC50 (nM) | Reference |

| Glidobactin A | Yeast 20S | 19 | [2] |

| Cepafungin I (analog) | Yeast 20S | 4 | [3] |

| Glidobactin A | Human Neuroblastoma (SK-N-SH) cells | 15 | [2] |

| Analog 3 | Yeast 20S | 27 | [2] |

| Analog 4 | Yeast 20S | 73 | [2] |

| Analog 5 | Yeast 20S | 107 | [2] |

Cytotoxicity

The cytotoxic effects of glidobactins have been evaluated against a variety of human cancer cell lines.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Glidobactin A | MM1.S | Multiple Myeloma (dexamethasone-sensitive) | 0.004 | [2] |

| Glidobactin A | MM1.RL | Multiple Myeloma (dexamethasone-resistant) | 0.005 | [2] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

Proteasome Activity Assay (Chymotrypsin-Like)

This protocol describes a common method to measure the ChTL activity of the proteasome in the presence of an inhibitor.

Materials:

-

Purified 20S proteasome (human or yeast)

-

Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin) fluorogenic substrate

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

This compound (or other inhibitors) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add a fixed amount of purified 20S proteasome to each well.

-

Add the different concentrations of this compound to the wells. Include a control with DMSO only.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow the inhibitor to bind to the proteasome.

-

Add the fluorogenic substrate Suc-LLVY-AMC to all wells to a final concentration of 50-100 µM.

-

Immediately measure the fluorescence intensity over time using a plate reader.

-

Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.

-

Plot the percentage of proteasome activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound against cancer cell lines.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Absorbance plate reader (570 nm)

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent, covalent inhibitor of the 20S proteasome, primarily targeting the chymotrypsin-like activity of the β5 subunit. Its mechanism of action, involving irreversible binding to the active site threonine, leads to the accumulation of ubiquitinated proteins and the subsequent induction of apoptosis and cell cycle arrest in cancer cells. While specific quantitative data for this compound remains to be fully elucidated, the extensive research on its analogs, particularly Glidobactin A, strongly supports its potential as a lead compound for the development of novel anticancer therapeutics. The experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers in the field of drug discovery and cancer biology. Further investigation into the specific downstream signaling pathways modulated by this compound and its in vivo efficacy is warranted to fully realize its therapeutic potential.

References

- 1. The chemistry and biology of syringolins, glidobactins and cepafungins (syrbactins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syrbactin class proteasome inhibitor-induced apoptosis and autophagy occurs in association with p53 accumulation and Akt/PKB activation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to the Glidobactin B Biosynthetic Gene Cluster (glb) Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactins are a family of potent proteasome inhibitors with significant potential for anticancer drug development.[1] These natural products are synthesized by a mixed non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery encoded by the glidobactin biosynthetic gene cluster (glb).[1] This technical guide provides a comprehensive overview of the glb gene cluster, the biosynthesis of Glidobactin B, and the experimental methodologies for its analysis and production.

The this compound Biosynthetic Gene Cluster (glb)

The glb gene cluster is responsible for the biosynthesis of glidobactins. Originally identified in a soil bacterium from the order Burkholderiales, homologous clusters have also been found in other bacteria such as Burkholderia pseudomallei and Photorhabdus luminescens.[2] The cluster typically consists of a set of core genes encoding the enzymatic machinery for the synthesis of the glidobactin scaffold.

Table 1: Core Genes of the Glidobactin Biosynthetic Gene Cluster and Their Putative Functions

| Gene | Putative Function |

| glbA | Regulator |

| glbB | Lysine 4-hydroxylase |

| glbC | Hybrid NRPS-PKS |

| glbD | Transporter |

| glbE | MbtH-like protein |

| glbF | Non-ribosomal peptide synthetase (NRPS) |

| glbG | Unknown |

| glbH | Unknown |

Source:[1]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions catalyzed by the proteins encoded by the glb gene cluster. The core of this process is the assembly of a peptide-polyketide backbone by the NRPS and PKS enzymes.

A key step in the biosynthesis is the hydroxylation of L-lysine to erythro-4-hydroxy-L-lysine, a non-proteinogenic amino acid that is incorporated into the glidobactin structure. This reaction is catalyzed by the enzyme lysine 4-hydroxylase, encoded by the glbB gene.

The initiation of the biosynthesis involves the acylation of the first amino acid with a fatty acid side chain, a reaction catalyzed by the starter C-domain of the NRPS module GlbF.[3][4] The growing peptide-polyketide chain is then passed between the different modules of the NRPS and PKS enzymes, where it is elongated and modified. The final step is the cyclization and release of the mature glidobactin molecule, a reaction likely catalyzed by a thioesterase (TE) domain.

Quantitative Data

The production of this compound can be significantly influenced by the choice of the production host and the genetic engineering strategies employed. Heterologous expression of the glb gene cluster in optimized hosts has shown promising results for improving production yields.

Table 2: Production Titers of Glidobactin A in Different Host Systems

| Host Organism | Genetic Modification | Titer (mg/L) | Reference |

| Pseudomonas putida | Stepwise genetic engineering | 470 | [5][6] |

| Escherichia coli Nissle | Promoter change | 10-fold improvement | [7] |

Table 3: Kinetic Parameters of GlbB (Lysine 4-Hydroxylase)

| Substrate | Product | Total Turnover Number (TTN) |

| L-Lysine | 4-hydroxy-L-lysine | 5900 |

| L-Leucine | 5-hydroxy-L-leucine | Moderate |

| L-Methionine | Methionine sulfoxide | 330 |

Source:[5]

Experimental Protocols

Heterologous Expression of the glb Gene Cluster

This protocol provides a general workflow for the heterologous expression of the glb gene cluster in a suitable host like Pseudomonas putida or Escherichia coli.

a. Cloning of the glb Gene Cluster:

-

Isolate high-quality genomic DNA from the native this compound producer (e.g., Burkholderia sp. or Photorhabdus luminescens).

-

Amplify the entire glb gene cluster using high-fidelity PCR with primers designed based on the known sequence of the cluster.

-

Alternatively, create a genomic library and screen for the glb cluster using probes designed from conserved regions of NRPS/PKS genes.

-

Clone the amplified cluster into a suitable expression vector, such as a cosmid or a bacterial artificial chromosome (BAC).

b. Transformation and Expression:

-

Transform the expression vector containing the glb gene cluster into a suitable heterologous host strain (e.g., P. putida or E. coli).

-

Select for positive transformants using appropriate antibiotic markers.

-

Culture the recombinant strain in a suitable production medium.

-

Induce the expression of the glb gene cluster if an inducible promoter is used in the expression vector.

Extraction and Quantification of this compound

This protocol outlines the steps for extracting this compound from culture broth and quantifying its production using HPLC-MS.

a. Extraction:

-

Centrifuge the culture broth to separate the supernatant from the cells.

-

Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate or butanol.

-

Repeat the extraction process to maximize the recovery of this compound.

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.

b. Quantification by HPLC-MS:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Filter the sample to remove any particulate matter.

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Elute the compounds using a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Detect and quantify this compound using a mass spectrometer coupled to the HPLC system.

-

Use a purified this compound standard to create a calibration curve for accurate quantification.

Regulatory Network of the glb Gene Cluster

The expression of the glb gene cluster is likely to be tightly regulated to ensure the efficient production of this compound only when required. The glbA gene is predicted to encode a regulatory protein that controls the transcription of the other genes in the cluster. While the exact signaling pathway is not yet fully elucidated, it is hypothesized that GlbA may be part of a two-component system that responds to specific environmental or cellular signals.

Conclusion

The analysis of the this compound biosynthetic gene cluster is a rapidly evolving field with significant implications for the development of novel anticancer therapeutics. The methodologies outlined in this guide provide a framework for researchers to explore the biosynthesis of glidobactins, optimize their production, and engineer novel analogs with improved therapeutic properties. Further research into the regulatory networks controlling the glb gene cluster will be crucial for unlocking its full potential for biotechnological applications.

References

- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterologous expression of a Photorhabdus luminescens syrbactin-like gene cluster results in production of the potent proteasome inhibitor glidobactin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acylation During Glidobactin Biosynthesis by the Tridomain Nonribosomal Peptide Synthetase Module GlbF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-acylation during glidobactin biosynthesis by the tridomain nonribosomal peptide synthetase module GlbF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stepwise genetic engineering of Pseudomonas putida enables robust heterologous production of prodigiosin and glidobactin A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stepwise genetic engineering of Pseudomonas putida enables robust heterologous production of prodigiosin and glidobactin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heterologous production of glidobactins/luminmycins in Escherichia coli Nissle containing the glidobactin biosynthetic gene cluster from Burkholderia DSM7029 - PubMed [pubmed.ncbi.nlm.nih.gov]

Glidobactin B: A Technical Guide to Target Identification and Validation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactin B, a member of the syrbactin family of natural products, has emerged as a potent anti-cancer agent due to its irreversible inhibition of the proteasome. This technical guide provides an in-depth overview of the identification and validation of the molecular target of this compound in cancer cells, complete with quantitative data, detailed experimental protocols, and visualizations of the key cellular pathways and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from the closely related and well-studied analogue, Glidobactin A, as a proxy to illustrate the methodologies and expected outcomes. Glidobactins A, B, and C were first isolated from the gliding bacterium Polyangium brachysporum and have been shown to prolong the lifespan of mice with P388 leukemia cells.[1]

Target Identification: The 20S Proteasome

The primary molecular target of the glidobactin family, including this compound, is the 20S proteasome, a multi-catalytic protease complex crucial for protein degradation in eukaryotic cells. Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on proteasome function, making it an attractive target for anti-cancer therapies.

Glidobactins act as irreversible inhibitors by covalently binding to the active site threonine residues of the proteasome's catalytic β-subunits. This inhibition primarily targets the chymotrypsin-like (CT-L or β5) activity and, to a lesser extent, the trypsin-like (T-L or β2) activity, while the caspase-like (C-L or β1) activity is largely unaffected.[2] The α,β-unsaturated carbonyl moiety within the 12-membered macrolactam ring of glidobactins is responsible for this covalent modification through a Michael-type 1,4-addition.[2]

Quantitative Analysis of Proteasome Inhibition

| Compound | Target | Assay System | IC50 (nM) | Reference |

| Glidobactin A | Chymotrypsin-like (β5) | SK-N-SH Neuroblastoma Cells | 15 | [3] |

| Glidobactin A | Chymotrypsin-like (β5) | Yeast 20S Proteasome | 19 | [4] |

| Glidobactin A Analogue (Compound 3) | Chymotrypsin-like (β5) | Yeast 20S Proteasome | 27 | [4] |

| Glidobactin A Analogue (Compound 4) | Chymotrypsin-like (β5) | Yeast 20S Proteasome | 73 | [4] |

| Glidobactin A Analogue (Compound 5) | Chymotrypsin-like (β5) | Yeast 20S Proteasome | 107 | [4] |

| Cepafungin I (Glidobactin Analogue) | Chymotrypsin-like (β5) | Yeast 20S Proteasome | 4 | [4] |

Cytotoxicity in Cancer Cell Lines

The potent inhibition of the proteasome by glidobactins translates to significant cytotoxicity across various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Glidobactin A | MM1.S | Multiple Myeloma | 0.004 | [3] |

| Glidobactin A | MM1.RL | Multiple Myeloma (Dexamethasone-resistant) | 0.005 | [3] |

| Luminmycin D (Glidobactin Analogue) | MIA PaCa-2 | Pancreatic Cancer | 0.11 | [5] |

Experimental Protocols for Target Validation

Validating the interaction between this compound and the proteasome in a cellular context is crucial. The following are detailed methodologies for key experiments.

Proteasome Activity Assay (Fluorometric)

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

-

Cancer cell line of interest

-

This compound

-

Proteasome Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 2 mM ATP)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Proteasome inhibitor control (e.g., MG-132)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Culture cancer cells to 80-90% confluency.

-

Harvest and wash cells with cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., NP40 lysis buffer) on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the proteasomes.

-

Determine protein concentration using a Bradford assay.

-

-

Assay Setup:

-

In a 96-well plate, add cell lysate (e.g., 20-50 µg of total protein) to each well.

-

Add varying concentrations of this compound to the sample wells.

-

Include a vehicle control (e.g., DMSO) and a positive inhibition control (e.g., MG-132).

-

Bring the total volume in each well to 100 µL with Proteasome Assay Buffer.

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

Substrate Addition and Measurement:

-

Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 50 µM) to all wells.

-

Immediately measure the fluorescence (Ex/Em = 350/440 nm) at multiple time points to determine the reaction kinetics.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (increase in fluorescence over time).

-

Plot the percentage of proteasome inhibition against the concentration of this compound to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.

Materials:

-

Intact cancer cells

-

This compound

-

PBS

-

Protease and phosphatase inhibitors

-

Equipment for heating samples (e.g., PCR cycler)

-

Equipment for cell lysis (e.g., freeze-thaw cycles)

-

SDS-PAGE and Western blotting reagents

-

Antibody specific to a proteasome subunit (e.g., PSMB5)

Procedure:

-

Cell Treatment:

-

Treat cultured cancer cells with either this compound or a vehicle control for a specified time.

-

-

Heating:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes), followed by a cooling step.

-

-

Lysis and Protein Quantification:

-

Lyse the cells by freeze-thawing.

-

Centrifuge to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

-

Collect the supernatant and determine the protein concentration.

-

-

Detection:

-

Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the target proteasome subunit.

-

-

Data Analysis:

-

Quantify the band intensities at each temperature for both the treated and untreated samples.

-

Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization and therefore, direct binding.

-

Thermal Proteome Profiling (TPP)

TPP combines the principles of CETSA with quantitative mass spectrometry to provide an unbiased, proteome-wide view of drug-target interactions.

Materials:

-

Intact cancer cells or cell lysates

-

This compound

-

Reagents and equipment for cell lysis, protein digestion (e.g., trypsin), and peptide labeling (e.g., TMT)

-

LC-MS/MS instrumentation

Procedure:

-

Sample Preparation and Heating:

-

Similar to CETSA, treat cells or lysates with this compound or a vehicle.

-

Heat aliquots to a range of temperatures.

-

-

Protein Extraction and Digestion:

-

Isolate the soluble protein fractions.

-

Digest the proteins into peptides.

-

-

Peptide Labeling and Mass Spectrometry:

-

Label the peptides from each temperature point with isobaric tags (e.g., TMT).

-

Combine the labeled peptides and analyze by LC-MS/MS.

-

-

Data Analysis:

-

Identify and quantify thousands of proteins across all temperature points.

-

Generate melting curves for each identified protein.

-

Identify proteins with significant thermal shifts upon this compound treatment, confirming them as direct or indirect targets.

-

Signaling Pathways and Downstream Effects

Inhibition of the proteasome by this compound disrupts cellular homeostasis and triggers signaling cascades that ultimately lead to apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of cell survival, and its constitutive activation is a hallmark of many cancers. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Proteasome inhibitors like this compound prevent the degradation of IκB, thereby blocking NF-κB's translocation to the nucleus and the transcription of anti-apoptotic genes. This inhibition of the pro-survival NF-κB pathway is a major contributor to the anti-cancer effects of proteasome inhibitors.

Apoptotic Signaling Cascade

Proteasome inhibition induces apoptosis through multiple mechanisms:

-

Accumulation of Pro-apoptotic Proteins: The degradation of pro-apoptotic proteins such as p53, p27, and Bax is blocked, leading to their accumulation and the initiation of apoptosis.

-

Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and ubiquitinated proteins due to proteasome inhibition leads to ER stress and the unfolded protein response (UPR), which can trigger apoptosis.

-

Activation of JNK Pathway: Proteasome inhibition can lead to the activation of the JNK signaling pathway, which in turn can activate caspases and promote apoptosis.

Visualizations

Experimental Workflows

Caption: Workflow for Thermal Proteome Profiling (TPP).

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathways

Caption: Signaling pathways affected by this compound.

Conclusion

This compound is a potent and specific inhibitor of the 20S proteasome, a well-validated target in cancer therapy. The methodologies outlined in this guide, including proteasome activity assays, CETSA, and TPP, provide a robust framework for the continued investigation and validation of this compound and other syrbactin-class compounds. The downstream consequences of proteasome inhibition, namely the suppression of pro-survival pathways like NF-κB and the activation of apoptotic cascades, underscore the therapeutic potential of this natural product in a variety of cancer contexts. Further research to delineate the precise quantitative inhibitory profile of this compound across a broad range of cancer cell lines will be instrumental in its clinical development.

References

- 1. Glidobactins A, B and C, new antitumor antibiotics. I. Production, isolation, chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

The Origin and Ecological Role of Glidobactin B in Polyangium brachysporum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glidobactin B, a potent proteasome inhibitor produced by the gliding bacterium Polyangium brachysporum (reclassified as Schlegelella brevitalea), represents a class of hybrid peptide-polyketide natural products with significant antitumor and antifungal properties.[1][2][3] This technical guide provides an in-depth exploration of the origin, biosynthetic pathway, and ecological function of this compound. It consolidates quantitative data, details key experimental methodologies, and presents visual diagrams of the biosynthetic process and experimental workflows to facilitate a comprehensive understanding for researchers in natural product chemistry, microbiology, and drug development.

Introduction

Glidobactins are a family of cyclic peptides characterized by a 12-membered macrolactam core and an α,β-unsaturated carbonyl group, which is crucial for their biological activity.[4][5] This structural feature enables them to covalently bind to and inhibit the 20S proteasome, a key cellular machinery for protein degradation.[4][6] By disrupting proteasome function, glidobactins can induce apoptosis in malignant cells, highlighting their potential as anticancer agents.[4][6] Polyangium brachysporum, a soil-dwelling myxobacterium, is the natural producer of the glidobactin complex, which includes Glidobactin A, B, and C, each differing in their fatty acid side chains.[1][2]

Origin and Biosynthesis of this compound

The production of glidobactins in P. brachysporum is governed by a dedicated biosynthetic gene cluster (BGC) designated as glb.[6][7] This cluster orchestrates a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line to construct the complex molecular architecture of this compound.

The glb Biosynthetic Gene Cluster

The glb gene cluster consists of eight key genes, glbA through glbH, each with a predicted role in the biosynthesis, regulation, and transport of glidobactins.[4][6]

| Gene | Proposed Function |

| glbA | Regulator of metabolite production.[4][6] |

| glbB | Lysine 4-hydroxylase, responsible for the hydroxylation of L-lysine.[6] |

| glbC | Hybrid NRPS-PKS module involved in the formation of the macrolactam core.[4][6] |

| glbD | Transporter protein for the export of glidobactins.[4][6] |

| glbE | MbtH-like protein, often associated with NRPS activity.[4] |

| glbF | NRPS module responsible for the formation of the macrolactam core structure.[4][6] |

| glbG | Unknown function, potentially involved in fatty acid precursor synthesis.[4] |

| glbH | FAD-dependent monooxygenase homolog, role not fully elucidated.[6] |

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process initiated by the modification of precursor molecules and their subsequent assembly on the NRPS/PKS machinery. A crucial step is the C4 hydroxylation of L-lysine, catalyzed by the enzyme GlbB.[6] The macrolactam core is then formed through the sequential condensation of 4-hydroxylysine, L-alanine, and a malonyl-CoA-derived unit, a process catalyzed by the NRPS modules GlbF and GlbC.[6] The final structure is acylated with a specific fatty acid, which for this compound is linoleate.[1]

Ecological Function of this compound

The primary ecological function of this compound is believed to be chemical warfare, providing P. brachysporum with a competitive advantage in its soil habitat. This is achieved through its potent inhibition of the eukaryotic 20S proteasome.

-

Antifungal and Antimicrobial Activity: Glidobactins exhibit broad inhibitory activity against various fungi and yeasts, suggesting a role in competing with other microorganisms for resources.[2]

-

Insecticidal Activity: In related bacteria like Photorhabdus laumondii, which produce glidobactin-like compounds, these molecules are thought to act as toxins against insect prey during infection.[4][8] This insecticidal activity is a plausible ecological role for this compound produced by P. brachysporum.

-

Protection against Predators: By inhibiting the proteasome of eukaryotic predators such as protozoa and amoeba, this compound may serve as a defensive compound, protecting the bacterial colony from predation.[4][8]

Quantitative Data

Enhanced Production of this compound

The production of this compound can be significantly enhanced by modifying the fermentation medium, particularly through the addition of fatty acid precursors.

| Additive (Concentration) | Effect on this compound Production | Reference |

| Soybean Oil or Corn Oil | Increased production of Glidobactins B and C. | [1] |

| Linoleate | Direct precursor for the biosynthesis of this compound. | [1] |

| Appropriate Oil (3%) | Optimal production of this compound. | [1] |

Biological Activity (IC50 Values)

While specific IC50 values for this compound are not detailed in the provided search results, data for the closely related Glidobactin A and other glidobactin-like molecules provide a strong indication of its potency. Glidobactins are reported to have IC50 values of less than 20 nM against the eukaryotic 20S proteasome.[6] For instance, Luminmycin D, a related compound, showed an IC50 of 0.11 µM against human pancreatic cancer cells and 0.38 µM for proteasome inhibition.[9]

Experimental Protocols

Fermentation for Enhanced this compound Production

Objective: To cultivate Polyangium brachysporum under conditions that promote the production of this compound.

Materials:

-

Polyangium brachysporum sp. nov. strain ATCC 53080

-

Seed medium (e.g., CY medium: 3 g/L casitone, 1 g/L yeast extract, 1 g/L CaCl2·2H2O, 1 g/L MgSO4·7H2O, pH 7.2)

-

Production medium (modified with fatty acid precursors)

-

Linoleic acid or corn oil

-

Shake flasks or laboratory fermentor

Protocol:

-

Inoculate a seed flask containing the seed medium with a culture of P. brachysporum.

-

Incubate the seed culture at 30°C with shaking at 200 rpm for 2-3 days.

-

Inoculate the production medium with the seed culture (e.g., 5% v/v).

-

To enhance this compound production, supplement the production medium with 3% (v/v) corn oil or a sterile solution of linoleic acid at the beginning of the fermentation.[1]

-

Incubate the production culture at 30°C with shaking for 5-7 days.

-

Monitor the production of this compound periodically using analytical techniques such as HPLC or LC-MS.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Silica gel for column chromatography

-

Reversed-phase C18 column for HPLC

-

Acetonitrile

-

Water

-

Formic acid

Protocol:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Perform initial fractionation using silica gel column chromatography with a gradient of hexane and ethyl acetate.

-

Further purify the this compound-containing fractions by preparative reversed-phase HPLC using a C18 column and a water/acetonitrile gradient with 0.1% formic acid.

-

Collect the fractions corresponding to the peak of this compound and confirm its purity by analytical HPLC.

Structural Elucidation by LC-MS and NMR

Objective: To confirm the identity and structure of the purified this compound.

LC-MS Analysis:

-

Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

-

Inject the sample into an LC-MS system equipped with a C18 column.

-

Use a gradient of water and acetonitrile, both containing 0.1% formic acid, for elution.

-

Acquire mass spectra in positive ion mode to determine the molecular weight of this compound (C29H46N4O6).[7]

-

Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

NMR Spectroscopy:

-

Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., CD3OD or DMSO-d6).

-

Acquire a series of NMR spectra, including 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) experiments.

-

Analyze the chemical shifts, coupling constants, and correlations to assign the proton and carbon signals and elucidate the complete structure of this compound.

Proteasome Inhibition Assay

Objective: To determine the inhibitory activity of this compound against the 20S proteasome.

Materials:

-

Purified 20S proteasome (e.g., from rabbit erythrocytes or yeast)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Purified this compound

-

96-well microplate reader

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, the 20S proteasome, and serial dilutions of this compound.

-

Pre-incubate the mixture at 37°C for 15-30 minutes to allow the inhibitor to bind to the proteasome.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a microplate reader (excitation ~380 nm, emission ~460 nm).

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental and Analytical Workflow

Conclusion

This compound, produced by Polyangium brachysporum, is a natural product with a fascinating biosynthetic origin and a potent ecological function as a proteasome inhibitor. Its complex structure, assembled by a hybrid NRPS-PKS system, and its significant biological activity make it a promising candidate for further investigation in drug discovery, particularly in the development of novel anticancer therapies. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound and other related natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. ubiqbio.com [ubiqbio.com]

- 6. Enhanced production of the minor components of glidobactins in Polyangium brachysporum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 8. med.fsu.edu [med.fsu.edu]

- 9. rsc.org [rsc.org]

Spectroscopic and Biosynthetic Insights into Glidobactin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and biosynthetic pathway of Glidobactin B, a potent proteasome inhibitor with significant therapeutic potential. While specific quantitative NMR and mass spectrometry data for this compound are not publicly available in tabulated form, this document presents representative data from the closely related analogue, Glidobactin A, to serve as a valuable reference. The methodologies and biosynthetic pathways described are directly relevant to the entire class of glidobactin natural products.

Chemical Structure and Properties

This compound is a member of the glidobactin family of cyclic lipopeptides. These natural products are characterized by a 12-membered macrolactam ring. The primary structural difference between Glidobactin A and B lies in the fatty acid side chain. This compound possesses a molecular formula of C29H46N4O6.

Spectroscopic Data

The structural elucidation of glidobactin-like compounds is typically achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). The following tables present the ¹H and ¹³C NMR chemical shifts and HR-MS data for Glidobactin A, which are expected to be highly similar to those of this compound, with predictable variations in the signals corresponding to the fatty acid side chain.

Table 1: ¹H NMR Spectroscopic Data for Glidobactin A (as a representative example)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Fatty Acid Chain | |||

| 2' | 5.80 | d | 15.1 |

| 3' | 7.25 | dd | 15.1, 10.0 |

| 4' | 6.20 | dd | 15.0, 10.0 |

| 5' | 6.05 | dt | 15.0, 7.0 |

| 6' | 2.15 | q | 7.0 |

| 7'-11' | 1.30-1.40 | m | |

| 12' | 0.90 | t | 7.0 |

| Threonine | |||

| 2'' | 4.50 | d | 2.5 |

| 3'' | 4.20 | m | |

| 4'' | 1.25 | d | 6.5 |

| NH | 8.00 | d | 8.0 |

| Macrolactam Core | |||

| 2 | 4.40 | m | |

| 3α | 1.80 | m | |

| 3β | 2.10 | m | |

| 4 | 3.90 | m | |

| 5α | 3.20 | m | |

| 5β | 3.40 | m | |

| 7 | 6.80 | dt | 15.0, 7.0 |

| 8 | 6.40 | d | 15.0 |

| 9 | 4.60 | m | |

| 10 | 1.20 | d | 6.5 |

| 11α | 1.50 | m | |

| 11β | 1.90 | m | |

| OH | 4.00 | d | 4.0 |

| NH | 7.50 | d | 8.5 |

| NH | 7.80 | t | 5.5 |

Note: This data is representative for Glidobactin A and serves as an estimation for this compound. The chemical shifts for the fatty acid portion of this compound will differ.

Table 2: ¹³C NMR Spectroscopic Data for Glidobactin A (as a representative example)

| Position | δC (ppm) |

| Fatty Acid Chain | |

| 1' | 166.0 |

| 2' | 121.0 |

| 3' | 145.0 |

| 4' | 129.0 |

| 5' | 142.0 |

| 6' | 33.0 |

| 7'-10' | 28.0-29.0 |

| 11' | 31.8 |

| 12' | 22.6 |

| 13' | 14.1 |

| Threonine | |

| 1'' | 172.0 |

| 2'' | 58.5 |

| 3'' | 68.0 |

| 4'' | 20.0 |

| Macrolactam Core | |

| 1 | 170.5 |

| 2 | 53.0 |

| 3 | 35.0 |

| 4 | 67.0 |

| 5 | 40.0 |

| 6 | 173.0 |

| 7 | 125.0 |

| 8 | 140.0 |

| 9 | 52.0 |

| 10 | 21.0 |

| 11 | 30.0 |

Note: This data is representative for Glidobactin A and serves as an estimation for this compound. The chemical shifts for the fatty acid portion of this compound will differ.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data

| Compound | Molecular Formula | Calculated [M+H]⁺ | Measured [M+H]⁺ |

| This compound | C29H46N4O6 | 547.3490 | 547.3492 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for glidobactin-like compounds.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Purified this compound (approximately 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆; 0.5-0.7 mL). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR: Standard ¹H NMR spectra are acquired to determine proton chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR: ¹³C NMR spectra, often acquired with proton decoupling, are used to identify the chemical shifts of all carbon atoms.

-

2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the complete and unambiguous assignment of all proton and carbon signals and to establish the connectivity of the molecule.

3.2 Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Method: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): To confirm the structure, tandem mass spectrometry is performed. The [M+H]⁺ ion is isolated and fragmented, and the resulting fragmentation pattern provides information about the different structural components of the molecule.

Biosynthesis and Mechanism of Action

Glidobactins are synthesized by a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) machinery. The biosynthetic gene cluster, often denoted as glb, contains the genes encoding the enzymes responsible for the assembly of the molecule.

The primary mechanism of action for glidobactins is the inhibition of the proteasome, a key cellular machinery for protein degradation. The α,β-unsaturated carbonyl group in the macrolactam ring of glidobactins acts as a Michael acceptor, forming a covalent bond with the N-terminal threonine residue of the proteasome's active sites. This irreversible inhibition leads to the accumulation of ubiquitinated proteins, ultimately triggering apoptosis in cancer cells.

Mandatory Visualizations

Glidobactin Biosynthesis Workflow

Caption: A simplified workflow of the this compound biosynthesis pathway.

Proteasome Inhibition Mechanism

Caption: The mechanism of covalent inhibition of the proteasome by this compound.

An In-depth Technical Guide to Glidobactin B and the Syrbactin Class of Proteasome Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Glidobactin B, a member of the syrbactin class of natural product proteasome inhibitors. The syrbactins, which also include the syringolins and cepafungins, are characterized by their unique chemical structures and their irreversible covalent inhibition of the eukaryotic proteasome. This mechanism of action makes them promising candidates for the development of novel therapeutics, particularly in oncology. This document details the chemical nature of this compound, its relationship to other syrbactins, its mechanism of action, and the downstream cellular consequences of its activity. Furthermore, this guide provides detailed experimental protocols for assessing proteasome inhibition and a general workflow for the screening and characterization of such natural product inhibitors.

Introduction to the Syrbactin Class of Proteasome Inhibitors

The syrbactins are a family of cyclic peptide derivatives produced by various bacteria that exhibit potent and irreversible inhibition of the eukaryotic proteasome.[1][2][3] This class is broadly divided into the syringolins and the glidobactins, which share a common mode of action despite structural differences in their macrocyclic core and exocyclic side chains.[4] Their unique mechanism, which involves covalent modification of the N-terminal threonine of the proteasome's active sites, distinguishes them from many other classes of proteasome inhibitors and provides a valuable scaffold for the development of new drugs.[2]

This compound , along with its closely related analogs Glidobactin A and C, was first isolated from the gliding bacterium Polyangium brachysporum.[5] These compounds are characterized by a 12-membered cyclized tripeptide nucleus and an unsaturated fatty acid moiety.[6] While all three share this core structure, they differ in the composition of their fatty acid side chains.[6] this compound has the molecular formula C29H46N4O6 and a molecular weight of 546.70 g/mol . Glidobactins have demonstrated significant antitumor activity, including efficacy against P388 leukemia cells in murine models, as well as antifungal and anti-yeast properties.[5]

Chemical Structures and Comparative Analysis

The core structure of the glidobactins consists of a macrocyclic peptide. The variation in the fatty acid side chain among Glidobactins A, B, and C is the primary structural differentiator.

Table 1: Physicochemical Properties of Glidobactin A, B, and C

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Glidobactin A | C27H44N4O6 | 520.66 |

| This compound | C29H46N4O6 | 546.70 |

| Glidobactin C | C29H48N4O6 | 548.72 |

Mechanism of Action: Irreversible Proteasome Inhibition

The biological activity of this compound and other syrbactins stems from their ability to irreversibly inhibit the proteasome, the central cellular machinery for protein degradation. The mechanism involves a covalent Michael-type 1,4-addition reaction between the α,β-unsaturated carbonyl group within the syrbactin macrocycle and the hydroxyl group of the N-terminal threonine (Thr1) residue in the proteasome's catalytic β-subunits.[1] This covalent modification permanently inactivates the enzyme.

The 20S proteasome core particle possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), associated with the β5, β2, and β1 subunits, respectively. Syrbactins, including the glidobactins, primarily target the chymotrypsin-like activity, which is the dominant activity in protein degradation.[1][7][8][9][10][11]

Table 2: Proteasome Inhibitory Activity of Glidobactin A and Other Syrbactins

| Compound | Target | IC50 (µM) | Cell Line/System | Reference |

| Glidobactin A | Chymotrypsin-like Proteasome Activity | 0.015 | SK-N-SH Neuroblastoma Cells | [7] |

| Glidobactin A | Cell Proliferation | 0.004 | MM1.S Multiple Myeloma Cells | [7] |

| Glidobactin A | Cell Proliferation | 0.005 | MM1.RL Multiple Myeloma Cells | [7] |

| Cepafungin I | Chymotrypsin-like Activity (Yeast Proteasome) | 0.004 | In vitro | [1] |

| Glidobactin A | Chymotrypsin-like Activity (Yeast Proteasome) | 0.019 | In vitro | [1] |

Downstream Signaling Pathways

Proteasome inhibition by this compound triggers a cascade of downstream cellular events, primarily through the disruption of protein homeostasis. This leads to the accumulation of ubiquitinated proteins and the dysregulation of key signaling pathways involved in cell cycle control, apoptosis, and inflammation.[7]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate target gene expression.

Proteasome inhibitors like this compound block the degradation of IκB, thereby preventing NF-κB activation.[10] This is a key mechanism behind their anti-inflammatory and pro-apoptotic effects in cancer cells.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The stability of several key components of this pathway, including the TGF-β receptors and the Smad proteins that transduce the signal to the nucleus, is regulated by the ubiquitin-proteasome system. Proteasome inhibition can therefore lead to the accumulation of these signaling components, modulating TGF-β-mediated gene expression.

Experimental Protocols

Proteasome Activity Assay (Chymotrypsin-Like)

This protocol describes the measurement of the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors, excluding proteasome inhibitors)

-

Protein concentration assay kit (e.g., BCA or Bradford)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC, 10 mM stock in DMSO)

-

Proteasome inhibitor (e.g., MG132, 10 mM stock in DMSO) for control

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to the desired confluency.

-

Wash cells with ice-cold PBS and lyse in cell lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration.

-

-

Assay Setup:

-

Dilute cell lysates to a final concentration of 1-2 mg/mL in assay buffer.

-

In a 96-well black microplate, add 50 µL of diluted cell lysate to each well.

-

For inhibitor control wells, add the proteasome inhibitor (e.g., MG132 to a final concentration of 20 µM).

-

Prepare a blank well with 50 µL of assay buffer.

-

-

Reaction and Measurement:

-

Prepare the substrate working solution by diluting the stock solution of Suc-LLVY-AMC in assay buffer to a final concentration of 100 µM.

-

Add 50 µL of the substrate working solution to all wells to initiate the reaction.

-

Immediately place the plate in a fluorometric microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically every 5 minutes for 60 minutes.

-

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Determine the rate of substrate cleavage (increase in fluorescence over time) for each sample.

-

The proteasome activity can be expressed as the rate of fluorescence change per microgram of protein.

-

Experimental Workflow for Screening Natural Product Inhibitors

The following diagram outlines a typical workflow for the discovery and characterization of novel proteasome inhibitors from natural product extracts.

Conclusion

This compound, as a member of the syrbactin class, represents a compelling natural product with potential for therapeutic development. Its potent and irreversible inhibition of the proteasome provides a strong rationale for its observed antitumor activities. Understanding the nuances of its mechanism of action and its effects on critical cellular signaling pathways is paramount for its future application. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate this compound and to discover and characterize new proteasome inhibitors from natural sources. Further studies are warranted to elucidate the specific quantitative inhibitory profile of this compound and to fully explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Heterologous expression of a Photorhabdus luminescens syrbactin-like gene cluster results in production of the potent proteasome inhibitor glidobactin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The chemistry and biology of syringolins, glidobactins and cepafungins (syrbactins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic and structural studies on syringolin A and B reveal critical determinants of selectivity and potency of proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glidobactins A, B and C, new antitumor antibiotics. I. Production, isolation, chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glidobactins A, B and C, new antitumor antibiotics. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syrbactin class proteasome inhibitor-induced apoptosis and autophagy occurs in association with p53 accumulation and Akt/PKB activation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Age-dependent Inhibition of Proteasome Chymotrypsin-like Activity in the Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Age-dependent inhibition of proteasome chymotrypsin-like activity in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective inhibition of chymotrypsin-like activity of the immunoproteasome and constitutive proteasome in Waldenström macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of chymotrypsin-like activity of the proteasome by ixazomib prevents mitochondrial dysfunction during myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis Pathway for Glidobactin B and its Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Glidobactin B and its analogs, focusing on the chemical strategies and experimental protocols. Glidobactins are a family of potent antitumor antibiotics, and their complex structure presents significant challenges and opportunities in synthetic organic chemistry. The synthetic pathway detailed below is primarily based on the successful total synthesis of Glidobactin A, a closely related analog that shares the same core macrocyclic structure.[1][2] this compound differs from Glidobactin A in the length of its fatty acid side chain.

Overview of the Synthetic Strategy

The total synthesis of glidobactins is a challenging endeavor due to the presence of a 12-membered macrocyclic lactam, multiple stereocenters, and a sensitive unsaturated fatty acid side chain. The key features of the synthetic approach involve:

-

Convergent Synthesis: The molecule is assembled from several key fragments, which are synthesized independently and then coupled together in the later stages. This approach allows for greater efficiency and flexibility in the synthesis of analogs.

-

Macrocyclization: The formation of the 12-membered ring is a critical and often low-yielding step. The choice of cyclization precursors and reaction conditions is crucial for success.

-

Stereocontrol: The synthesis requires precise control of the stereochemistry at multiple centers. This is typically achieved through the use of chiral starting materials and stereoselective reactions.

-

Protecting Group Strategy: A carefully designed protecting group strategy is essential to mask reactive functional groups and ensure that reactions occur at the desired positions.

Total Synthesis Pathway of Glidobactin A (as a template for this compound)

The total synthesis of Glidobactin A can be conceptually divided into three main parts:

-

Synthesis of the linear peptide precursor.

-

Macrocyclization to form the 12-membered ring.

-

Attachment of the fatty acid side chain.

The following diagram illustrates the overall synthetic workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Glidobactin B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glidobactin B belongs to a family of cyclic peptides known for their potent biological activities, making them promising candidates for drug development.[1][2] A robust and reliable analytical method is crucial for the quantification and characterization of this compound in various matrices during research and development. This application note details a high-performance liquid chromatography (HPLC) method coupled with UV and mass spectrometry (MS) detection for the analysis of this compound.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is employed to achieve optimal separation and peak shape.[3] Detection can be performed using a UV detector, as cyclic peptides typically absorb in the low UV range (around 214 nm), or more selectively and sensitively with a mass spectrometer.[3]

Instrumentation and Materials

-

Instrumentation:

-

Materials:

-

This compound standard (purity >95%).

-

HPLC grade acetonitrile.

-

HPLC grade water.

-

Formic acid (LC-MS grade).

-

Oasis Prime HLB 3 cc, 60 mg solid-phase extraction (SPE) cartridges.[3]

-

Methanol (HPLC grade).

-

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a method used for the extraction of Glidobactin A from culture supernatant.[3]

-

Column Conditioning: Condition the Oasis Prime HLB SPE column by passing 2 mL of methanol followed by 2 mL of water.

-

Sample Loading: Load 5 mL of the sample (e.g., culture supernatant) onto the conditioned SPE column.

-

Washing: Wash the column with 2 mL of 5% methanol in water to remove polar impurities.

-

Elution: Elute the retained this compound from the column with 1.5 mL of methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 97:3 water:acetonitrile with 0.1% formic acid) for HPLC analysis.

HPLC-UV/MS Analysis

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

-

-

Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 1.

-

Mass Spectrometer Settings: Configure the mass spectrometer with the settings detailed in Table 2.

-

Injection and Data Acquisition: Inject the prepared sample and acquire data for the specified run time.

Data Presentation

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | Eclipse Plus C18, 3.5 µm, 2.1 x 30 mm[3] |

| Mobile Phase A | 0.1% Formic Acid in Water[3] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |

| Gradient Program | 3% to 60% B over 8 minutes[3] |

| Flow Rate | 0.4 mL/min[3] |

| Column Temperature | 40 °C[3] |

| Injection Volume | 5 µL |

| UV Detection | 214 nm |

| Run Time | 10 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Spray Voltage | 3.50 kV[3] |

| Gas Temperature | 300 °C[3] |

| Collision Energy | 50 eV[3] |

| Mass Range | m/z 100 - 1000 |

Table 3: Example Quantitative Data for this compound Analysis (Illustrative Only)

| Parameter | Value |

| Expected Retention Time | ~ 5.8 min |

| Linearity (R²) (1-100 µg/mL) | > 0.995 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

Disclaimer: The data in Table 3 is hypothetical and for illustrative purposes only. Actual values must be determined experimentally through method validation.

Mandatory Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Key parameters of the HPLC method for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of genes involved in the biosynthesis of the cytotoxic compound glidobactin from a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A rapid combinatorial assembly method for gene cluster characterisation illuminates glidobactin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Glidobactin B Analogs in Multiple Myeloma Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. A key therapeutic strategy in treating MM involves the inhibition of the proteasome, a cellular complex responsible for protein degradation.[1][2] Glidobactins are a class of natural products that have been identified as potent proteasome inhibitors, making them promising candidates for anticancer drug development.[3][4] This document provides detailed application notes and protocols for the use of Glidobactin B analogs, specifically TIR-199, in preclinical mouse models of multiple myeloma. TIR-199 is a structural analog of the syrbactin class of natural products, which also includes the glidobactins, and has shown significant anti-myeloma activity in preclinical studies.[5][6]

Mechanism of Action: Proteasome Inhibition

Glidobactin analogs like TIR-199 exert their anti-cancer effects by targeting the 20S proteasome, a critical component of the ubiquitin-proteasome system. The proteasome has three main catalytic activities: chymotrypsin-like (CT-L), trypsin-like (TL), and caspase-like (CL).[3] TIR-199 covalently and irreversibly binds to the catalytic Thr1 residue of the proteasome's active sites, primarily inhibiting the chymotrypsin-like (β5 subunit) activity, which is crucial for the survival of myeloma cells.[5][6] This inhibition leads to the accumulation of misfolded and unfolded proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis (programmed cell death) in cancer cells.[2]

References

- 1. Proteasome Inhibitors for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The proteasome and proteasome inhibitors in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syrbactin Structural Analog TIR-199 Blocks Proteasome Activity and Induces Tumor Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

Unlocking Nature's Arsenal: Techniques for Activating Silent Biosynthetic Gene Clusters for Glidobactin Production

For Researchers, Scientists, and Drug Development Professionals

The glidobactins are a family of potent proteasome inhibitors with significant potential for development as anticancer therapeutics. However, their production is often hampered by the fact that their biosynthetic gene clusters (BGCs) are silent or poorly expressed under standard laboratory conditions. This document provides detailed application notes and experimental protocols for the activation of these silent glidobactin BGCs, empowering researchers to unlock the full potential of these valuable natural products.

Application Notes

The activation of silent BGCs can be approached through several distinct, yet complementary, strategies. These can be broadly categorized into genetic engineering techniques and culture-based methods.

1. Genetic Engineering Approaches

Genetic manipulation offers a targeted and powerful means to induce the expression of silent BGCs.

-